![molecular formula C24H24N4O2 B2667597 N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886902-28-9](/img/no-structure.png)

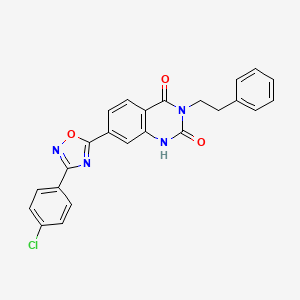

N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

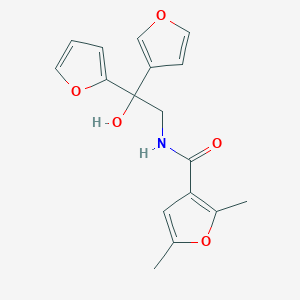

The compound belongs to the class of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . Pyrazolopyridines are often found in numerous bioactive molecules .

Molecular Structure Analysis

The molecular structure of pyrazolopyridines consists of a pyrazole ring fused with a pyridine ring . The specific substituents on the rings can greatly influence the properties of the compound.Scientific Research Applications

Anticancer and Anti-Inflammatory Applications :

- A study discussed the synthesis of pyrazolopyrimidines derivatives, including derivatives similar to the queried compound, highlighting their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was also explored (Rahmouni et al., 2016).

- Another research synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer therapy (Hassan et al., 2014).

Chemical Synthesis and Characterization :

- A study detailed the synthesis of various pyrazolo[3,4-b]pyridine derivatives, demonstrating the chemical versatility of compounds related to the one (Quiroga et al., 1999).

- In another research, functionalization reactions of a similar compound were examined, providing insights into its chemical properties (Yıldırım et al., 2005).

Antimicrobial and Antifungal Activities :

- Pyrazolopyridine derivatives have been studied for their antibacterial activity, with some showing effectiveness against various bacteria, suggesting potential in antimicrobial applications (Panda et al., 2011).

- Additionally, some derivatives exhibited moderate antifungal activities, highlighting their potential use in agriculture and medicine (Wu et al., 2012).

Potential for Neuroprotective Applications :

- Compounds structurally similar have been evaluated for inhibitory effects on neural and inducible nitric oxide synthase (nNOS and iNOS), suggesting potential therapeutic applications in neurodegenerative diseases (Cara et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-methyl-4-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "4-butylaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-methyl-4-oxobutanoate.", "4-butylphenyl-3-methyl-4-oxobutanoate is then reacted with hydrazine hydrate in ethanol to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide.", "The dihydropyrazolo[3,4-b]pyridine intermediate is then cyclized with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |

CAS RN |

886902-28-9 |

Product Name |

N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Molecular Formula |

C24H24N4O2 |

Molecular Weight |

400.482 |

IUPAC Name |

N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C24H24N4O2/c1-3-4-8-17-11-13-18(14-12-17)26-24(30)20-15-25-23-21(22(20)29)16(2)27-28(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

OGHVRLCNLARPKX-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

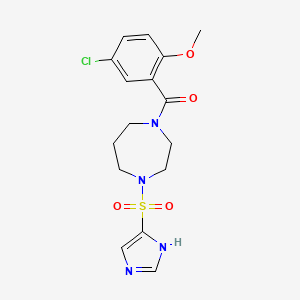

![1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2667516.png)

![4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2667517.png)

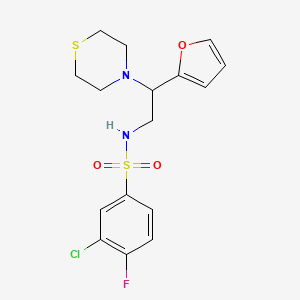

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2667524.png)

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)

![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)

![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)